molecular formula C15H24N2O2 B1518038 N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine CAS No. 1153383-86-8

N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine

Cat. No.: B1518038
CAS No.: 1153383-86-8
M. Wt: 264.36 g/mol
InChI Key: ZEQBVRQJFANGJA-UHFFFAOYSA-N
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Description

N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine typically involves multiple steps. One common method is through the reaction of 3-(aminomethyl)phenol with an appropriate oxalyl chloride derivative under controlled conditions. The process often requires the use of a base, such as triethylamine, to facilitate the reaction. Temperature control and the addition of a catalyst might be necessary to improve the yield.

Industrial production methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistency in product quality and yield. Advanced purification techniques, such as recrystallization and column chromatography, are often employed to achieve the desired purity.

Chemical Reactions Analysis

Types of reactions: N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to form corresponding oxides.

  • Reduction: : Reduction processes can yield different amine derivatives.

  • Substitution: : Substitution reactions, particularly nucleophilic substitutions, are quite common.

Common reagents and conditions:

  • Oxidation: : Uses reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Involves reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Typically uses halogenating agents like thionyl chloride or phosphoryl chloride.

Major products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation generally yields oxides, while reduction can produce various amine derivatives. Substitution reactions might lead to a range of substituted phenoxy compounds.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a precursor for the synthesis of complex molecules.

  • Biology: : Investigated for its role in cell signaling pathways.

  • Medicine: : Explored for its potential therapeutic effects in neurological disorders.

  • Industry: : Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is unique compared to similar compounds due to its specific structural features, which impart distinct chemical and biological properties. For example, compared to N-{2-[3-(methylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine, the presence of an aminomethyl group in the former allows for different reactivity and binding affinities.

Comparison with Similar Compounds

  • N-{2-[3-(methylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine

  • N-{2-[3-(ethylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine

  • N-{2-[3-(hydroxymethyl)phenoxy]ethyl}-N-methyloxan-4-amine

There you have it—a detailed look at N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine! Fascinating, isn't it?

Properties

IUPAC Name

N-[2-[3-(aminomethyl)phenoxy]ethyl]-N-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-17(14-5-8-18-9-6-14)7-10-19-15-4-2-3-13(11-15)12-16/h2-4,11,14H,5-10,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQBVRQJFANGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC(=C1)CN)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 2
Reactant of Route 2
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 3
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 4
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 5
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Reactant of Route 6
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.